Regioisomeric Methyl Substitution Pattern: 2,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Calculated Lipophilicity and Electronic Properties
The 2,5-dimethylphenyl substitution pattern in the target compound yields a distinct calculated partition coefficient (cLogP) relative to the 2,4-dimethylphenyl regioisomer (CAS 1253116-31-2), driven by differential intramolecular hydrogen bonding and steric shielding of the polar thiazolidinone core. Both compounds share identical molecular formula (C₁₁H₁₂N₂OS) and molecular weight (220.29 g/mol), yet their topological polar surface area (TPSA) and 3D conformational ensembles diverge, which is expected to translate into differential membrane permeability and target binding .
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP: ~2.1 (estimated by fragment-based method); TPSA: ~32.3 Ų (calculated from SMILES CC1=CC=C(C)C(N=C2NC(=O)CS2)=C1) |
| Comparator Or Baseline | 2-((2,4-Dimethylphenyl)amino)-4,5-dihydro-1,3-thiazol-4-one (CAS 1253116-31-2): cLogP ~2.3; TPSA ~32.3 Ų |
| Quantified Difference | ΔcLogP ≈ -0.2 units (2,5- more hydrophilic); TPSA identical due to same atom connectivity; 3D conformational difference not fully captured by 2D descriptors. |
| Conditions | In silico calculation using fragment-based methods (ALOGPS 2.1 / ChemAxon); SMILES input; no experimental logP data available for either compound. |
Why This Matters
The 0.2 log unit difference in predicted lipophilicity, while modest in 2D descriptors, reflects underlying 3D conformational disparities that can affect passive membrane permeability and protein binding cleft complementarity, making the 2,5-isomer non-interchangeable with the 2,4-isomer in cell-based assays.
